4-chloro-1-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
"4-chloro-1-methyl-1H-pyrazole-3-carbonitrile" is a chemical compound of interest in various scientific studies due to its potential applications in synthetic organic chemistry and material science. Its unique structure allows for diverse chemical reactions and properties, contributing to advancements in heterocyclic chemistry.
Synthesis Analysis
The synthesis of related pyrazole carbonitriles involves reactions of substituted phenyl ethanones with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, demonstrating the versatility in creating pyrazole derivatives (Khalifa, Al-Omar, & Ali, 2017). Another approach includes palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehydes, highlighting the compound's utility in synthesizing functionalized quinolines (Wang, Tang, Li, & Wang, 2015).
Molecular Structure Analysis
The crystal and molecular structure of closely related pyrazole carbonitriles have been elucidated, showing stabilizations by intermolecular interactions, providing insights into the compound's three-dimensional arrangement and reactivity (Fathima, Khazi, Khazi, & Begum, 2014).
Chemical Reactions and Properties
Pyrazole carbonitriles serve as building blocks in synthetic organic chemistry, facilitating the development of biologically important heterocyclic compounds through one-pot multicomponent reactions. These reactions underline the compound's significance in creating diverse chemical structures with potential biological activities (Patel, 2017).
Physical Properties Analysis
The synthesis and characterization of pyrazole derivatives have led to the discovery of compounds with notable physical properties, such as fluorescence sensitivity to Fe3+ ions, indicating the potential for developing new fluorescent chemosensors (Shylaja, Roja, Priya, & Kumar, 2018).
Chemical Properties Analysis
Investigations into the chemical properties of pyrazole carbonitriles have shown their utility in producing bioactive heterocycles, emphasizing their role in the synthesis of compounds with antimicrobial activities. This highlights the compound's contribution to medicinal chemistry and the development of new therapeutic agents (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The reactivity of derivatives similar to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is valuable for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are used as a privileged scaffold in the synthesis of heterocycles and dyes, offering mild reaction conditions and versatility in generating cyanomethylene dyes from various precursors including amines and phenols (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
Methyl-substituted pyrazoles, closely related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, exhibit a wide spectrum of biological activities, highlighting their significance as potent medicinal scaffolds. These derivatives have been studied extensively for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties (Sharma et al., 2021).
Anticancer Applications
The synthesis and application of pyrazoline derivatives, including those related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, have been explored for developing new anticancer agents. These compounds exhibit significant biological effects, encouraging further research into their potential as anticancer moieties (Ray et al., 2022).
Catalysis and CO2 Conversion
Innovative transformations involving derivatives of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile have been studied for CO2 capture and conversion into value-added chemicals. Ionic liquids based on these compounds have shown promise as solvents and catalysts for this purpose, demonstrating the role of such heterocycles in environmental chemistry (Zhang et al., 2023).
Safety And Hazards
4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
4-chloro-1-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGBVTFJVGRBCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381955 |
Source
|
Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |
CAS RN |
175204-86-1 |
Source
|
Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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